molecular formula C14H8ClN5 B5618810 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline

Cat. No.: B5618810
M. Wt: 281.70 g/mol
InChI Key: FIHDWRCZRZLYCR-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline typically involves the reaction of 5-aminotetrazole with 2-fluoro-6-chlorobenzaldehyde. This reaction results in the formation of the desired quinazoline derivative through a series of steps including cyclization and chlorination .

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are commonly employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline is unique due to the presence of both a tetrazole ring and a quinazoline core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHDWRCZRZLYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The starting material may be prepared as follows: To a solution of 1.92 g of 2,6-dichloro-4-phenylquinazoline in 30 ml of dimethylsulfoxide was added 0.91 g of sodium azide. The mixture was heated at 100° C. for 1 hour with stirring and then poured into ice-water. The resulting precipitate was collected by filtration, washed with water and dried to give 1.9 g of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline. Recrystallization from chloroform-ethanol gave pale yellow needles, m.p. 209° C. (decomp.).
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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